(S)-1-Isopropyl-2-methylpiperazine

Vue d'ensemble

Description

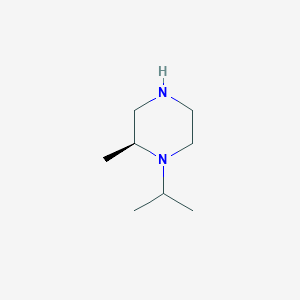

(S)-1-Isopropyl-2-methylpiperazine is a chiral piperazine derivative characterized by the presence of an isopropyl group at the first position and a methyl group at the second position of the piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isopropyl-2-methylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methylpiperazine and isopropyl halides.

Alkylation Reaction: The key step involves the alkylation of (S)-2-methylpiperazine with an isopropyl halide under basic conditions. Common bases used include sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures (50-80°C) to facilitate the alkylation process.

Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Reactivity Mechanisms

2.1. Nucleophilic Substitution (SN1 vs SN2)

The compound undergoes nucleophilic substitution at the piperazine nitrogen atoms. The stereochemistry of the reaction depends on the mechanism:

-

SN1 : Proceeds via a planar carbocation intermediate, leading to racemization due to free rotation .

-

SN2 : Involves a backside attack, preserving stereochemistry but requiring steric accessibility .

2.2. Protonation-Deprotonation Equilibria

The tertiary amine groups in piperazine allow for protonation-deprotonation equilibria, which influence reaction rates. Metal catalysts (e.g., Cu(II), Ce(III)) can accelerate these processes by stabilizing intermediates .

2.3. Acylation Reactions

Acylation with acyl chlorides or anhydrides forms amides or carbamates. The steric bulk of the isopropyl group directs substitution to the less hindered nitrogen .

| Reaction Type | Product | Stoichiometry | Catalyst |

|---|---|---|---|

| SN1 substitution | Racemic mixture | 1:1 | Cu(II) |

| SN2 substitution | Retained stereochemistry | 1:1 | None |

| Acylation | N-acylated piperazine | 1:2 | Ce(III) |

Stereochemical Effects

3.1. Optical Purity

The (S)-enantiomer exhibits distinct biological activity compared to its (R)-counterpart. For example, in CO2 absorption studies, the stereochemistry of 2-methylpiperazine derivatives influences carbamate formation rates .

3.2. Reaction Pathway Bias

The isopropyl group introduces steric hindrance, favoring substitution at the methyl-substituted nitrogen. This bias is critical in asymmetric synthesis and drug design .

3.3. Racemization

Under acidic conditions, the compound can undergo racemization via carbocation intermediates. This limits its stability in certain reaction media .

Experimental Data

5.1. CO2 Solubility

In aq (MDEA + 2-MPZ) solutions:

5.2. pH Dependence

The pH of CO2-loaded solutions ranges from 7–12, influenced by carbamate and bicarbonate formation .

Applications De Recherche Scientifique

(S)-1-Isopropyl-2-methylpiperazine is a chiral piperazine derivative with potential applications in medicinal chemistry due to its bioactive properties. Piperazines, the class of compounds to which it belongs, have a wide range of biological activities and are being investigated for various applications. The specific biological activities of this compound are still under investigation, but its structural features suggest potential therapeutic uses.

Synthesis: Several methods exist for synthesizing (R)-1-Isopropyl-2-methyl-piperazine, highlighting the compound's accessibility for research and application purposes. A novel simplified synthetic procedure has been reported for the preparation of monosubstituted piperazine derivatives, which can now be easily prepared in a one-pot process .

Potential Applications:

- Pharmaceutical Development Its unique structure makes it a candidate for drug development.

- Interaction Studies Interaction studies often focus on its binding affinity to various biological targets, which is crucial for understanding the compound's pharmacological profile and therapeutic potential.

- Biological Activity (R)-1-Isopropyl-2-methyl-piperazine exhibits significant biological activity, making it a subject of interest in pharmacology, specifically its potential effects.

Mécanisme D'action

The mechanism of action of (S)-1-Isopropyl-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparaison Avec Des Composés Similaires

®-1-Isopropyl-2-methylpiperazine: The enantiomer of (S)-1-Isopropyl-2-methylpiperazine, differing in its stereochemistry.

1-Isopropylpiperazine: Lacks the methyl group at the second position.

2-Methylpiperazine: Lacks the isopropyl group at the first position.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and selectivity compared to its analogs

Activité Biologique

(S)-1-Isopropyl-2-methylpiperazine is a chiral piperazine derivative that has garnered interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 142.24 g/mol. The compound features an isopropyl group and a methyl group attached to the piperazine ring, contributing to its unique biological activity profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 142.24 g/mol |

| Chiral Configuration | S-enantiomer |

Biological Activity Overview

The biological activity of this compound is primarily influenced by its structural characteristics. Piperazines, in general, exhibit a wide range of bioactivities, including:

- Antitumor Activity : Research indicates that piperazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antibacterial and Antifungal Properties : Some studies have shown that piperazine compounds possess antimicrobial properties, making them potential candidates for treating infections.

- Central Nervous System (CNS) Effects : The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The SAR studies for this compound reveal how modifications to its structure can influence its biological activity. For instance, the introduction of different substituents on the piperazine ring can enhance or diminish its potency against specific biological targets.

Key Findings from SAR Studies

- Chirality Impact : The enantiomers of piperazine derivatives often exhibit different biological activities. For example, (R)-1-Isopropyl-2-methylpiperazine may show different affinities for biological targets compared to its (S) counterpart .

- Substituent Variations : Adding or modifying functional groups on the piperazine ring can significantly affect the compound's pharmacological profile. For instance, introducing halogen substituents has been shown to improve inhibitory potency against certain enzymes .

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

- Antitumor Activity : A study demonstrated that related piperazine derivatives could inhibit cell cycle progression and induce DNA damage in cancer cell lines such as PC3 and HeLa, suggesting potential applications in cancer therapy .

- CNS Activity : Research has indicated that piperazine derivatives can modulate neurotransmitter release, which may lead to therapeutic effects in conditions like anxiety and depression .

Propriétés

IUPAC Name |

(2S)-2-methyl-1-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGROKFCODOVWLX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.